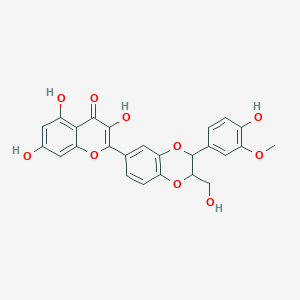

2,3-Dehydrosilybin

Overview

Description

2, 3-Dehydrosilybin, also known as silibin or hepa-merz sil, belongs to the class of organic compounds known as flavonolignans. These are non-conventional lignans that derived from flavonoids. They are characterized by a p-dioxin ring substituted at one carbon atom by a C3C6 (phenylpropan) group and fused to the B-ring of the 2-phenylchromene moiety. 2, 3-Dehydrosilybin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3-dehydrosilybin is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 3-dehydrosilybin can be found in coffee and coffee products and green vegetables. This makes 2, 3-dehydrosilybin a potential biomarker for the consumption of these food products.

The major active component of silymarin flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum; it is used in the treatment of HEPATITIS; LIVER CIRRHOSIS; and CHEMICAL AND DRUG INDUCED LIVER INJURY, and has antineoplastic activity; silybins A and B are diastereomers.

Scientific Research Applications

Antioxidant Activity

2,3-Dehydrosilybin (DHS) exhibits significant antioxidant properties. Studies have shown that DHS and its derivatives can act as free radical scavengers. The presence of a 2,3 double bond in this compound contributes to its enhanced free radical scavenging activity compared to its derivatives without this bond. This property is crucial for its antioxidant activity under physiological conditions, where a significant portion of DHS is deprotonated, enhancing its capability as an electron donor and scavenger of free radicals (Reina & Martínez, 2015).

Effect on Endothelial Cells

The impact of DHS on human umbilical vein endothelial cells (HUVECs) has been investigated. DHS and its derivatives, specifically the monogalloyl esters and methyl ethers, affect the viability, proliferation, and migration of HUVECs. Notably, the galloylation of DHS significantly enhances its cytotoxic and antiproliferative activities on HUVECs (Karas et al., 2016).

Metabolic Transformations

The metabolism of DHS has been explored using human hepatocytes and recombinant enzymes. DHS undergoes various metabolic transformations, including conversion to hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides. The study highlights the role of several human UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in these transformations, indicating a preference for conjugation reactions in the metabolism of DHS (Vrba et al., 2021).

Antiangiogenic Effects

DHS and its galloyl esters have been studied for their potential antiangiogenic effects. These compounds, particularly 20-O-galloyl-2,3-dehydrosilybin, have been shown to inhibit the growth and tube formation of human microvascular endothelial cells, suggesting a mechanism of action through the Akt pathway (Pivodová et al., 2016).

Antitumor Activities

The synthesis of DHS and its derivatives, like 19-O-demethyl-2,3-dehydrosilybin, has been linked to moderate anticancer activities. These compounds inhibit the expression of intracellular mature miRNA-21, which may be pivotal in their antitumor activities against specific cell lines, such as HeLa (Wen et al., 2018).

Mechanism of Action

Target of Action

2,3-Dehydrosilybin (DHS) is a flavonolignan that primarily targets human hepatocytes . It also interacts with UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) . These enzymes play a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

DHS interacts with its targets through a process known as biotransformation . During this process, DHS is converted into various derivatives, including hydroxyl derivatives, methylated hydroxyl derivatives, methyl derivatives, sulfates, and glucuronides . This interaction results in changes in the biochemical properties of DHS, enhancing its antioxidant activity .

Biochemical Pathways

The primary biochemical pathway affected by DHS involves the conjugation reactions mediated by UGTs and SULTs . These enzymes catalyze the glucuronidation and sulfation of DHS, respectively . The products of these conjugation reactions predominate over those of oxidative metabolism . This process enhances the antioxidant activity of DHS, making it stronger than its precursors .

Pharmacokinetics

The pharmacokinetics of DHS involve its absorption, distribution, metabolism, and excretion (ADME) . DHS is preferentially metabolized by conjugation reactions, with glucuronides being the most abundant metabolites . The solubility and bioavailability of DHS can be improved by formulating it into nanomicelles . This formulation results in a higher maximum concentration (Cmax), a shorter time to reach the maximum concentration (Tmax), a prolonged mean residence time (MRT), and an increased area under the curve (AUC0-∞) compared to the suspension .

Result of Action

The action of DHS results in its conversion into various derivatives, which have different biochemical properties . These derivatives exhibit antioxidant activity , which is much stronger than that of their precursors . This activity is associated with the scavenging of free radicals and the inhibition of lipid peroxidation .

Action Environment

The action, efficacy, and stability of DHS can be influenced by various environmental factors. For instance, the formulation of DHS into nanomicelles can improve its solubility and bioavailability, enhancing its pharmacological effects . Additionally, the presence of UGTs and SULTs in the human hepatocytes can influence the biotransformation of DHS .

Safety and Hazards

Future Directions

The future directions of 2,3-Dehydrosilybin research could involve the development of novel delivery systems for bioactive natural compounds, in parallel to their structural modification via chemical, chemo-enzymatic and enzymatic methodologies . These approaches give rise to novel formulations and derivatives that often display advantages over the parental molecule, such as enhanced bioavailability and pharmacological activity, due to improved dissolution and stability .

Biochemical Analysis

Biochemical Properties

2,3-Dehydrosilybin plays a crucial role in various biochemical reactions, primarily due to its strong antioxidant properties. It interacts with several enzymes and proteins, including UDP-glucuronosyltransferases and sulfotransferases. These enzymes catalyze the conjugation of this compound to form glucuronides and sulfates, which are more water-soluble and can be easily excreted from the body . Additionally, this compound exhibits a higher radical scavenging activity compared to silybin, making it effective in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cells, including breast, lung, liver, and colon cancer cells . This compound induces apoptosis in these cells by modulating cell signaling pathways, such as the activation of caspases and the downregulation of anti-apoptotic proteins. Furthermore, this compound influences gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory genes . It also affects cellular metabolism by enhancing the activity of detoxifying enzymes and reducing the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cellular components . Additionally, this compound binds to and inhibits the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . This compound also modulates the expression of genes involved in antioxidant defense and inflammation, thereby exerting its protective effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that this compound maintains its antioxidant and anticancer activities over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert protective effects on cellular function, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits potent antioxidant and anticancer activities without causing significant toxicity . At high doses, this compound can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at higher doses, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through conjugation reactions. It is metabolized by UDP-glucuronosyltransferases and sulfotransferases to form glucuronides and sulfates, which are more water-soluble and can be excreted from the body . These conjugation reactions help in detoxifying the compound and facilitating its elimination. Additionally, this compound can undergo oxidative metabolism to form hydroxylated and methylated derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to different cellular compartments . The compound can accumulate in specific tissues, such as the liver, where it exerts its hepatoprotective effects . The distribution of this compound is influenced by its solubility and the presence of transport proteins that mediate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-Dehydrosilybin involves the conversion of silybin to 2,3-Dehydrosilybin through a series of chemical reactions.", "Starting Materials": [ "Silybin", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Sodium acetate (NaOAc)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Chloroform (CHCl3)" ], "Reaction": [ "Silybin is dissolved in methanol and treated with NaOH to form the sodium salt of silybin.", "The sodium salt of silybin is then treated with HCl to form silybin hydrochloride.", "Silybin hydrochloride is then reacted with acetic anhydride and pyridine to form acetylated silybin.", "Acetylated silybin is then reduced with NaBH4 to form 2,3-Dehydrosilybin.", "The crude product is purified by column chromatography using chloroform and acetic acid as the eluent." ] } | |

CAS No. |

25166-14-7 |

Molecular Formula |

C25H20O10 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one |

InChI |

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,24,26-29,31H,10H2,1H3/t20-,24-/m1/s1 |

InChI Key |

BVKQRAYKLBRNIK-HYBUGGRVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

melting_point |

254-255°C |

physical_description |

Solid |

Synonyms |

2,3 Dehydrosilybin 2,3-dehydrosilybin Alepa forte Alepa-forte Ardeyhepan Cefasilymarin durasilymarin Hepa loges Hepa Merz Sil hepa-loges Hepa-Merz Sil HepaBesch Hepar Pasc Hepar-Pasc Heparsyx Heplant Lagosa legalon forte silibin silibinin Silibinin A Silibinin B silybin silybin A silybin B silybinin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,3-Dehydrosilybin (DHSB) exhibits its effects through multiple mechanisms. One notable interaction is with DNA topoisomerase I, an enzyme that regulates DNA topology. DHSB acts as a potent inhibitor of topoisomerase I, particularly in more transformed and potentially cancerous cells. [, ] This inhibition can lead to enhanced cytotoxicity and apoptosis, especially when combined with tumor necrosis factor-alpha (TNF-α). []

ANone: The stability of DHSB under various conditions and its potential applications in specific materials are not extensively addressed in the provided research papers. The focus is primarily on its biological activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity of this compound as an antioxidant, anti-cancer agent, and enzyme inhibitor. There is no mention of catalytic properties or applications for this compound.

A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to investigate the antioxidant mechanism of DHSB. [, ] These studies have helped to elucidate the role of individual hydroxyl groups in free radical scavenging and to understand the electronic properties influencing its antioxidant capacity.

ANone: Structure-activity relationship (SAR) studies have revealed key structural features influencing the activity of this compound:

A: While the provided research mentions the potential for improved bioavailability through structural modifications [, , ], specific details on the stability of this compound in various formulations and strategies to enhance its solubility or bioavailability are limited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-6-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1234194.png)

![N-[(4-tert-butylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B1234201.png)

![2-[[2-(3,4-Dimethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-1-(4-ethyl-1-piperazinyl)ethanone](/img/structure/B1234203.png)